molecular formula C15H12N2O5 B038445 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole CAS No. 117922-47-1

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

货号 B038445
CAS 编号: 117922-47-1
分子量: 300.27 g/mol
InChI 键: NRTCMFMOUDUEPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as PBI-4050, is a small molecule drug that has been developed for the treatment of various fibrotic diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

The exact mechanism of action of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-fibrotic cytokines, such as TGF-β and PDGF, which are involved in the development of fibrosis. It also activates the AMPK pathway, which plays a role in regulating energy metabolism and has been shown to have anti-fibrotic effects. Additionally, 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have an effect on the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce collagen deposition and fibrosis in various tissues, including the lungs, liver, kidneys, and heart. It also has anti-inflammatory and anti-oxidant properties, which could be beneficial in reducing tissue damage and inflammation. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism by increasing bone formation and reducing bone resorption.

实验室实验的优点和局限性

One of the advantages of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that it has been extensively studied in preclinical models of fibrosis, which provides a strong scientific basis for its potential therapeutic use. However, one of the limitations of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic use. Additionally, the optimal dosage and duration of treatment have not been fully established, which could limit its clinical application.

未来方向

There are several future directions for the research and development of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of research could focus on optimizing its therapeutic use by further elucidating its mechanism of action and identifying potential combination therapies. Another area of research could focus on its potential use in other diseases, such as osteoporosis and cancer. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole in humans, which could provide valuable insights into its clinical application.

合成方法

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of several intermediates before the final product is obtained. The process has been optimized to achieve high purity and yield of the final product.

科学研究应用

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been extensively studied in preclinical models of various fibrotic diseases, including pulmonary fibrosis, liver fibrosis, renal fibrosis, and cardiac fibrosis. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-oxidant properties, which make it a promising drug candidate for the treatment of these diseases. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism, which could be beneficial in the treatment of osteoporosis.

属性

CAS 编号

117922-47-1

产品名称

2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

分子式

C15H12N2O5

分子量

300.27 g/mol

IUPAC 名称

4-ethoxycarbonyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C15H12N2O5/c1-2-22-15(21)8-7-9(14(19)20)13(18)17-11-6-4-3-5-10(11)16-12(8)17/h3-7,16H,2H2,1H3,(H,19,20)

InChI 键

NRTCMFMOUDUEPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O

规范 SMILES

CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O

其他 CAS 编号

117922-47-1

同义词

2-carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
CEOPB

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。